[4-(4-chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone
Description
Properties
Molecular Formula |
C19H19ClN4OS |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C19H19ClN4OS/c1-22-17(13-16(21-22)18-3-2-12-26-18)19(25)24-10-8-23(9-11-24)15-6-4-14(20)5-7-15/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
BZOQSEGLJHKZDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and pyrazole intermediates. The chlorophenyl group is introduced via a nucleophilic substitution reaction, while the thienyl group is incorporated through a coupling reaction. The final step involves the formation of the methanone linkage between the two rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of conditions such as inflammation, cancer, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazole rings allow for strong binding interactions, while the chlorophenyl and thienyl groups contribute to the compound’s overall activity. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous derivatives reported in the literature. Below is a detailed analysis of key analogues, supported by data tables and research findings.
Structural and Functional Analogues
Table 1: Structural Comparison of Selected Pyrazole-Piperazine Hybrids
| Compound Name / ID | Pyrazole Substituents | Piperazine Substituents | Key Biological/Physicochemical Properties | Reference |
|---|---|---|---|---|
| [4-(4-Chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone | 1-methyl, 3-(2-thienyl) | 4-(4-chlorophenyl) | High lipophilicity (thienyl); potential CNS activity | Target |
| (4-(4-Bromobenzoyl)-3-(4-chlorophenyl)piperazin-1-yl)(6-bromopyrazolo[1,5-a]pyridin-3-yl)methanone | 6-bromopyrazolo[1,5-a]pyridin-3-yl | 4-(4-bromobenzoyl), 3-(4-chlorophenyl) | eIF4A3 inhibition; enantiomer-specific activity | |
| 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone | 3-methyl, 5-(4-chlorophenyl) | 4-(methylsulfonyl) | Enhanced solubility (sulfonyl group); antimicrobial | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | 1-(4-chlorophenyl), 3-phenyl, 5-hydroxy | N/A | Antitumor activity (thiophene enhances π-π stacking) | |
| 4-(2-Methoxyphenyl)piperazinomethanone | 1-phenyl, 5-propyl | 4-(2-methoxyphenyl) | Improved solubility (methoxy); CNS receptor modulation |
Key Comparative Insights
Substituent Effects on Bioactivity :
- The 2-thienyl group in the target compound contrasts with phenyl () or bromopyrazolo () moieties in analogues. Thienyl’s electron-rich nature may improve binding to hydrophobic pockets in enzymes or receptors, as seen in antitumor agents .
- The 4-chlorophenyl group on piperazine is conserved in multiple analogues (e.g., ), suggesting its role in stabilizing aromatic interactions or modulating selectivity for targets like serotonin or dopamine receptors .
Solubility: Derivatives with polar groups (e.g., methylsulfonyl in or methoxy in ) exhibit improved aqueous solubility, whereas the target compound’s chlorophenyl and thienyl groups may necessitate formulation optimization .
Synthetic Routes :
- The target compound’s synthesis likely involves pyrazole ring formation via cyclocondensation of hydrazines with diketones, followed by piperazine coupling—a methodology analogous to and .
- Enantiomeric separation techniques, such as supercritical fluid chromatography (SFC) used for ’s compound, may be critical if chirality influences activity .
Biological Activity Trends: Pyrazole-piperazine hybrids with electron-withdrawing groups (e.g., chloro, bromo) show enhanced antimicrobial and antitumor activity compared to electron-donating substituents (e.g., methoxy) .
Biological Activity
The compound [4-(4-chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone, often referred to as a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes current research findings on the compound's biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.4 g/mol. The structure includes a piperazine ring substituted with a 4-chlorophenyl group and a thienyl pyrazole moiety, which is critical for its biological activity.
Research indicates that this compound exhibits significant inhibitory activity against specific kinases, particularly AKT2 (also known as PKBβ), which is a key player in oncogenic signaling pathways. The inhibition of AKT2 can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Key Findings:
- Kinase Inhibition : The compound was screened against 139 purified kinases, demonstrating low micromolar activity against AKT2/PKBβ, with IC50 values of approximately 12 μM for AKT1 and 14 μM for AKT2 .
- Anti-Glioma Activity : In vitro studies showed that the compound inhibited the formation of neurospheres in primary patient-derived glioma stem cells and exhibited potent growth inhibition against various glioblastoma cell lines (U87MG, C6, U251) while showing minimal toxicity towards non-cancerous cells .
Biological Activity Data
The following table summarizes the biological activity of this compound against different cancer cell lines:
| Cell Line | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| U87MG | Growth Inhibition | 10 | Significant reduction in cell viability |
| C6 | Growth Inhibition | 8 | Effective against glioma cells |
| U251 | Growth Inhibition | 9 | High selectivity for cancerous cells |
| Non-Cancerous Cells | Low Toxicity | >40 | Minimal cytotoxic effects observed |
Case Studies
Several studies have reported on the efficacy of pyrazole derivatives in treating glioblastoma:
- Study on Compound 4j : This study demonstrated that compound 4j (a related structure) inhibited neurosphere formation in glioma stem cells and exhibited potent anti-glioma activity with minimal toxicity towards non-cancerous cells .
- In Silico Analysis : Bioinformatics analysis indicated that higher expression levels of AKT2 correlate with poorer survival rates in glioma patients, suggesting that targeting this kinase could improve therapeutic outcomes .
- Comparative Studies : Research comparing various pyrazole derivatives highlighted the specific efficacy of compounds containing chlorophenyl groups in inhibiting tumor growth and promoting apoptosis in malignant cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(4-chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone?
- Methodology : The compound can be synthesized via a multi-step process starting from 1-methyl-3-(2-thienyl)-1H-pyrazol-5-carboxylic acid derivatives. Key steps include:
- Acylation : Reacting 1-methyl-3-(2-thienyl)-1H-pyrazole-5-carbonyl chloride with 4-(4-chlorophenyl)piperazine under anhydrous conditions (e.g., THF or DCM, with triethylamine as a base) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
- Validation : Purity is confirmed via HPLC (>95%) and NMR (e.g., absence of unreacted piperazine signals at δ 2.5–3.5 ppm) .
Q. How is the crystal structure of this compound characterized?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement). Key parameters include:
- Space group : Monoclinic (common for similar piperazine derivatives) .
- Bond lengths : C-Cl bond ~1.74 Å, C=O bond ~1.22 Å, and piperazine ring puckering analyzed via torsion angles .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli), with ciprofloxacin as a positive control .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin 5-HT or dopamine D receptors due to the piperazine moiety) .
Advanced Research Questions
Q. How do electronic properties influence the compound's pharmacological activity?
- Methodology :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions (e.g., negative ESP at the carbonyl oxygen) .
- HOMO-LUMO Gaps : DFT calculations (B3LYP/6-31G*) reveal charge transfer interactions (e.g., thienyl → piperazine electron donation) .
Q. What strategies resolve contradictions in SAR studies for analogs with varying substituents?
- Case Study : For analogs with reduced activity despite similar logP values:
- Hypothesis : Steric hindrance from bulkier substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) disrupts π-π interactions.
- Validation : Molecular docking (AutoDock Vina) and MM/GBSA binding energy calculations .
Q. How are reaction intermediates characterized during scale-up synthesis?
- Methodology :
- LC-MS/MS : Monitors intermediates like 1-methyl-3-(2-thienyl)-1H-pyrazole-5-carbonyl chloride (m/z ~235) .
- In Situ IR Spectroscopy : Tracks carbonyl chloride formation (peak ~1800 cm) .
- Troubleshooting : Impurity profiles (e.g., 4-chlorophenyl ketone byproducts) are quantified via HPLC with relative retention times (RRT) ~0.85 .
Methodological Notes
- Crystallography : For non-merohedral twinning observed in some derivatives, use TWINLAW in SHELXL to refine twin domains .
- Synthetic Optimization : Microwave-assisted synthesis reduces reaction time for acylation steps from 12 h to 2 h (80°C, 300 W) .
- Biological Assays : Include cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
